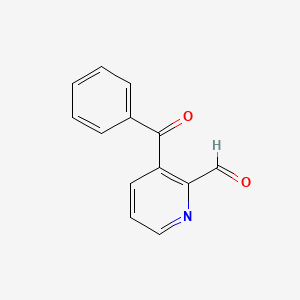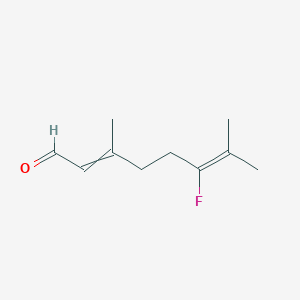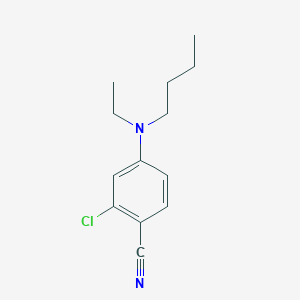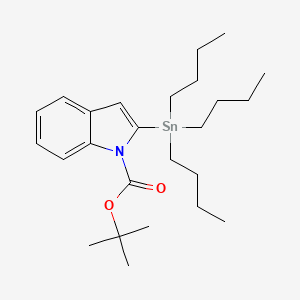![molecular formula C24H19N3 B12546193 {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile CAS No. 151986-06-0](/img/structure/B12546193.png)
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bis(4-methylphenyl)amino groups attached to a benzylidene core, which is further linked to a propanedinitrile moiety. The compound’s distinct structure makes it a valuable material in organic electronics and other advanced technological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4,4’-dimethyltriphenylamine with appropriate reagents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses 4,4’-dimethyltriphenylamine as the starting material. The reaction is carried out in the presence of reagents such as phosphorus oxychloride and dimethylformamide, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene core or the amino groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced compounds.
Applications De Recherche Scientifique
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the fabrication of organic electronic devices such as organic solar cells and organic photovoltaics.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism of action of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile involves its interaction with molecular targets and pathways. In organic electronics, the compound functions as a donor-acceptor molecule, facilitating charge transfer and improving the efficiency of electronic devices. The mechanofluorochromic properties are attributed to changes in the molecular conformation under mechanical stress, leading to alterations in fluorescence .
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-[Bis(4-methoxyphenyl)amino]benzylidene]malononitrile: This compound shares a similar core structure but has methoxy groups instead of methyl groups, leading to different electronic and optical properties.
4-[Bis(4-methylphenyl)amino]benzaldehyde: This compound is structurally related but lacks the propanedinitrile moiety, resulting in different reactivity and applications.
Uniqueness
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is unique due to its combination of bis(4-methylphenyl)amino groups and a propanedinitrile moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics and material science.
Propriétés
Numéro CAS |
151986-06-0 |
|---|---|
Formule moléculaire |
C24H19N3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H19N3/c1-18-3-9-22(10-4-18)27(23-11-5-19(2)6-12-23)24-13-7-20(8-14-24)15-21(16-25)17-26/h3-15H,1-2H3 |
Clé InChI |
YSMVZCAORJAQQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)

![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)


![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)





